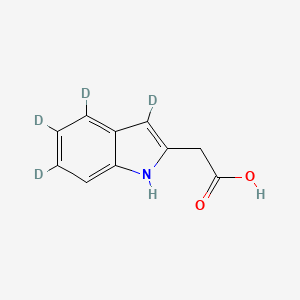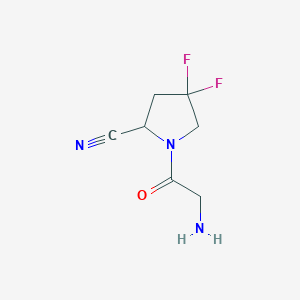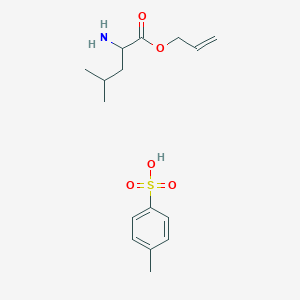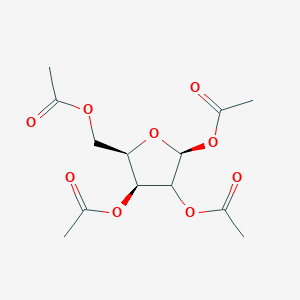
Tetraacetylribofuranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraacetylribofuranose, also known as 1,2,3,5-tetra-O-acetyl-D-ribofuranose, is a chemical compound with the molecular formula C13H18O9. It is a derivative of ribose, where four hydroxyl groups are acetylated. This compound is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
Tetraacetylribofuranose is typically synthesized through the acetylation of ribose. The process involves the reaction of ribose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include maintaining the temperature at around 0°C to 5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar acetylation process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
化学反应分析
Types of Reactions
Tetraacetylribofuranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to yield ribose.
Oxidation: The compound can be oxidized to form ribonic acid derivatives.
Reduction: Reduction reactions can convert it into deoxy derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the acetyl groups.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used to replace the acetyl groups.
Major Products Formed
Hydrolysis: Ribose
Oxidation: Ribonic acid derivatives
Reduction: Deoxy derivatives
Substitution: Various substituted ribose derivatives
科学研究应用
Tetraacetylribofuranose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of nucleosides and nucleotides.
Biology: It serves as a precursor in the study of carbohydrate metabolism and enzyme mechanisms.
Medicine: It is utilized in the synthesis of antiviral and anticancer agents.
Industry: It is employed in the production of fine chemicals and pharmaceuticals
作用机制
The mechanism of action of tetraacetylribofuranose involves its conversion to ribose or ribose derivatives through hydrolysis or other reactions. These derivatives can then participate in various biochemical pathways, including nucleotide synthesis and carbohydrate metabolism. The molecular targets and pathways involved depend on the specific derivatives formed and their biological roles .
相似化合物的比较
Similar Compounds
- 1,2,3,4-tetra-O-acetyl-D-ribofuranose
- 2,3,5-tri-O-acetyl-D-ribofuranose
- 1,2,3,5-tetra-O-acetyl-D-xylofuranose
Uniqueness
Tetraacetylribofuranose is unique due to its specific acetylation pattern, which provides distinct chemical properties and reactivity compared to other acetylated ribose derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .
属性
分子式 |
C13H18O9 |
|---|---|
分子量 |
318.28 g/mol |
IUPAC 名称 |
[(2R,3S,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11+,12?,13-/m1/s1 |
InChI 键 |
IHNHAHWGVLXCCI-ZGVCCVRISA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@@H](C([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


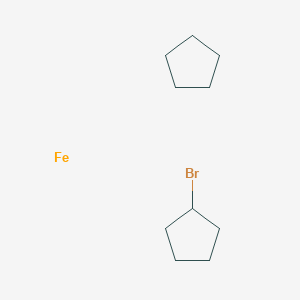
![(2S,4R)-4-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13400288.png)
![2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid;hydrochloride](/img/structure/B13400290.png)
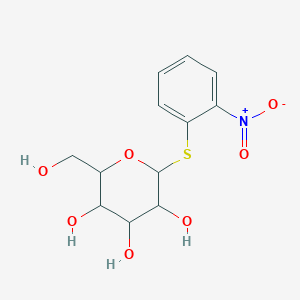
![(2S,5R,6R)-6-[[(2S)-2-[[(2S)-2-amino-4-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate](/img/structure/B13400323.png)

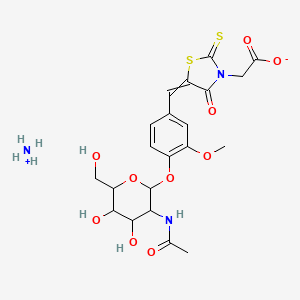
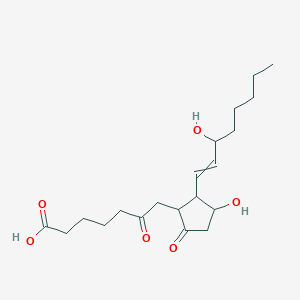

![N-(1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13400352.png)
